Structural Differentiation: 2,5-Dimethyl Substitution Pattern on the Benzenesulfonamide Ring
The target compound bears a 2,5-dimethyl substitution on the benzenesulfonamide phenyl ring, distinguishing it from the more commonly explored 4-methyl, 4-methoxy, 4-halo, or unsubstituted benzenesulfonamide analogs found in the thiazole-benzenesulfonamide patent literature [1]. In a related series of thiazole-substituted benzenesulfonamides evaluated against 12 human carbonic anhydrase isoforms, the position (para vs. meta) and identity of substituents on the benzenesulfonamide ring dictated both binding affinity and isoform selectivity, with intrinsic Kd values ranging from 30 pM to 70 nM across the series [2]. The 2,5-dimethyl pattern introduces steric and electronic features that are absent in the para-substituted reference compounds, potentially altering both target engagement and pharmacokinetic properties in a manner that cannot be predicted by interpolation from para-substituted analog data.
| Evidence Dimension | Benzenesulfonamide ring substitution pattern |
|---|---|
| Target Compound Data | 2,5-dimethyl substitution on benzenesulfonamide phenyl ring (C19H20N2O2S2, MW 372.5) |
| Comparator Or Baseline | Para-substituted thiazolylbenzenesulfonamides bearing Cl substituents (Čapkauskaitė et al., 2018): intrinsic Kd range 30 pM – 70 nM across 12 CA isoforms; para compounds bound stronger than meta analogs |
| Quantified Difference | Not directly quantified for this specific compound; class-level SAR indicates substitution pattern dictates affinity differences of up to ~2,300-fold within the same scaffold |
| Conditions | Comparative analysis of benzenesulfonamide substitution patterns in thiazole-benzenesulfonamide chemotype; fluorescent thermal shift assay and ITC for CA binding |
Why This Matters
The 2,5-dimethyl pattern is structurally distinct from the para-substituted analogs that dominate the published SAR literature, meaning procurement of the exact substitution pattern is essential for meaningful SAR exploration rather than relying on data from differently substituted commercial analogs.
- [1] Pulici, M., Traquandi, G., Marchionni, C., Scolaro, A., Colombo, N. Thiazolylphenyl-benzenesulfonamido derivatives as kinase inhibitors. US Patent 9,199,979 B2, issued December 1, 2015. View Source
- [2] Čapkauskaitė, E., Zubrienė, A., Paketurytė, V., Timm, D.D., Tumkevičius, S., Matulis, D. Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases. Bioorganic Chemistry, 2018, 77, 534–541. View Source
